1-(Methylsulfonyl)acetone oxime
Overview
Description
1-(Methylsulfonyl)acetone oxime is a chemical compound with the molecular formula C4H9NO3S and a molecular weight of 151.19 g/mol . It is known for its utility in various research applications, particularly in the field of organic chemistry. This compound is characterized by the presence of an oxime group, which is a functional group consisting of a nitrogen atom double-bonded to a carbon atom, and a methylsulfonyl group, which is a sulfone group attached to a methyl group .
Mechanism of Action
Target of Action
Oxime derivatives, in general, are known to interact with various biological targets, including enzymes and receptors . They are often used as building blocks in the synthesis of heterocycle scaffolds .
Mode of Action
Oximes, in general, are known to undergo reactions with aldehydes and ketones to form oximes or hydrazine to form hydrazones . The reaction with N forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Oxime esters have been shown to participate in various biochemical pathways, acting as internal oxidizing agents and directing groups in the synthesis of n-, s-, and o-containing heterocycle scaffolds .
Pharmacokinetics
Oxime-based compounds, such as pralidoxime, obidoxime, hi-6, trimedoxime, and methoxime, are known to have various pharmacokinetic properties . These properties can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby affecting its bioavailability .
Result of Action
Oxime and oxime ether moieties have been shown to enhance the physicochemical and anticancer properties of structurally diverse molecular frameworks .
Action Environment
The synthesis of oxime esters, which are similar compounds, has been shown to be influenced by various parameters such as solvent, temperature, amounts of catalyst, and the nh3 to acetone molar ratio .
Biochemical Analysis
Biochemical Properties
1-(Methylsulfonyl)acetone oxime plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions is with acetylcholinesterase, an enzyme crucial for terminating cholinergic synaptic transmission. By reactivating acetylcholinesterase, this compound can counteract the effects of organophosphate poisoning . Additionally, it has been observed to interact with various kinases, including AMP-activated protein kinase, phosphatidylinositol 3-kinase, and cyclin-dependent kinase, among others . These interactions often involve inhibition or modulation of the enzyme’s activity, leading to various downstream effects.
Cellular Effects
This compound influences cell function in multiple ways. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce necrosis and apoptosis in certain cell types, such as skeletal muscle, kidney, liver, and neural cells . The compound’s ability to generate reactive oxygen species and activate antioxidant scavenging mechanisms further highlights its impact on cellular processes . Moreover, this compound has been reported to inhibit various kinases, affecting cell proliferation, differentiation, and survival .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound’s oxime group contains two hydrogen bond acceptors (nitrogen and oxygen atoms) and one hydrogen bond donor (hydroxyl group), which facilitate its binding to receptor sites . This binding can lead to enzyme inhibition or activation, depending on the specific target. For example, this compound can inhibit acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and thereby prolonging its action . Additionally, the compound’s interactions with kinases can result in changes in gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors to consider. Studies have shown that oxime derivatives, including this compound, can undergo degradation under certain conditions, affecting their long-term efficacy . In vitro and in vivo studies have also reported changes in cellular function over time, with some effects becoming more pronounced with prolonged exposure . These temporal effects highlight the importance of understanding the compound’s stability and degradation pathways in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reactivation of acetylcholinesterase and modulation of kinase activity . At higher doses, toxic or adverse effects may be observed. For instance, high doses of oxime derivatives have been associated with increased necrosis and apoptosis in various cell types . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential toxicity in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism can lead to the formation of metabolites that may have distinct biological activities . For example, the interaction of this compound with acetylcholinesterase and kinases can influence metabolic flux and metabolite levels . Additionally, the compound’s ability to generate reactive oxygen species can impact oxidative stress and related metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s high polarity and hydrogen bonding capacity facilitate its transport across cell membranes . Once inside the cell, this compound can interact with various binding proteins, affecting its localization and accumulation. These interactions are crucial for understanding the compound’s bioavailability and distribution within different tissues.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its interactions with acetylcholinesterase and kinases may localize it to synaptic vesicles or signaling complexes, respectively . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Methylsulfonyl)acetone oxime can be synthesized through the oxime ligation reaction, which involves the reaction of a nucleophilic aminooxy group (H2N–O–R) with an electrophilic carbonyl group (e.g., aldehyde or ketone) . This reaction is typically carried out in aqueous media and is catalyzed by aniline or phenylenediamine derivatives . The reaction conditions are mild, and the process is highly chemoselective and hydrolytically stable .
Industrial Production Methods
the general principles of oxime synthesis, such as the use of zinc oxide as a catalyst and the absence of additional organic solvents, can be applied . The Beckmann rearrangement of ketones and aldehydes is another method that can be used for the industrial production of oximes .
Chemical Reactions Analysis
Types of Reactions
1-(Methylsulfonyl)acetone oxime undergoes various types of chemical reactions, including:
Reduction: Reduction reactions involving oximes typically result in the formation of amines.
Substitution: Oxime ethers can undergo substitution reactions, where the oxime group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and TS-1 catalysts are commonly used for the oxidation of this compound.
Substitution: Substitution reactions can be carried out using various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Acetone, nitrite, and nitrate.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
1-(Methylsulfonyl)acetone oxime has a wide range of scientific research applications, including:
Comparison with Similar Compounds
1-(Methylsulfonyl)acetone oxime can be compared with other oxime compounds, such as:
Pralidoxime: An FDA-approved oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime-based antidote with similar applications.
HI-6: A potent oxime reactivator used in the treatment of nerve agent poisoning.
Trimedoxime: An oxime compound with applications in medicinal chemistry.
Methoxime: An oxime used in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its specific structural features, such as the presence of a methylsulfonyl group, which distinguishes it from other oxime compounds and contributes to its unique chemical and biological properties .
Properties
IUPAC Name |
(NZ)-N-(1-methylsulfonylpropan-2-ylidene)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3S/c1-4(5-6)3-9(2,7)8/h6H,3H2,1-2H3/b5-4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JETAEKNSVXRJPT-PLNGDYQASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)CS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/CS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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